N,N,N-Triethylbenzenaminium Chloride: Structural Dynamics, Physicochemical Properties, and Advanced Applications
N,N,N-Triethylbenzenaminium Chloride: Structural Dynamics, Physicochemical Properties, and Advanced Applications
Executive Summary
N,N,N-Triethylbenzenaminium chloride (commonly known as Triethylphenylammonium chloride) is a highly versatile quaternary ammonium salt. Bridging the gap between synthetic organic chemistry and advanced analytical spectroscopy, this compound leverages its unique structural asymmetry to perform highly specialized functions. From acting as a robust phase transfer catalyst in biphasic reactions to serving as a precise mass-calibration reference in NMR spectroscopy, understanding its physicochemical properties is essential for researchers and drug development professionals.
Chemical Identity & Structural Causality
At the molecular level, N,N,N-Triethylbenzenaminium chloride consists of a central nitrogen atom covalently bonded to one phenyl ring and three ethyl groups, yielding a positively charged cation stabilized by a chloride counterion.
The Causality of Structure: The structural asymmetry of this molecule is the primary driver of its utility. The three ethyl groups provide sufficient aliphatic character to interact with organic solvents, while the phenyl ring offers π−π interaction capabilities and steric bulk. Simultaneously, the ionic nature of the quaternary ammonium-chloride pair ensures high solubility in aqueous media. This precise Hydrophilic-Lipophilic Balance (HLB) allows the molecule to traverse liquid-liquid interfaces with ease, making it a highly effective1[1].
Physicochemical Properties Data
The following table summarizes the core quantitative data for N,N,N-Triethylbenzenaminium chloride based on 2[2] and 3[3].
| Property | Value |
| IUPAC Name | N,N,N-triethylanilinium chloride / N,N,N-triethylbenzenaminium chloride |
| CAS Number | 7430-15-1 |
| Molecular Formula | C 12 H 20 ClN |
| Molecular Weight | 213.75 g/mol |
| Physical State | White to almost white crystalline powder |
| Solubility | Highly soluble in water (aqueous) and polar organic solvents |
Synthetic Pathway & Manufacturing
The standard synthetic route involves the quaternization of N,N-diethylaniline with ethyl chloride.
Causality of Reaction Conditions: This reaction proceeds via an S N 2 nucleophilic substitution. The lone pair on the nitrogen of N,N-diethylaniline attacks the electrophilic carbon of ethyl chloride. Because the product is an ionic salt, the reaction is typically driven forward by using a polar aprotic solvent and heat. This environment stabilizes the charged transition state and precipitates the resulting salt out of the organic solution, driving Le Chatelier's principle toward completion.
Diagram 1: S_N2 Quaternization synthesis pathway of N,N,N-Triethylbenzenaminium chloride.
Core Applications & Experimental Workflows
Application A: Phase Transfer Catalysis (PTC) in Biphasic Synthesis
In industrial and pharmaceutical synthesis, reacting water-soluble anions with lipophilic organic substrates is a kinetic bottleneck. N,N,N-Triethylbenzenaminium chloride acts as a phase transfer catalyst to overcome this[1]. The TEPA + cation exchanges its chloride ion for the target nucleophile in the aqueous phase. The resulting lipophilic ion pair (TEPA + Nu − ) migrates into the organic phase, where the nucleophile is desolvated and highly reactive, rapidly attacking the organic substrate (4[4]).
Diagram 2: Cyclic mechanism of Phase Transfer Catalysis across a biphasic boundary.
Protocol 1: Biphasic Nucleophilic Substitution via PTC
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Phase Preparation: Dissolve the nucleophilic salt (e.g., sodium tribromophenolate) in the aqueous phase. Dissolve the electrophilic substrate (e.g., cyanuric chloride) in the organic phase (e.g., dichloromethane).
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Catalyst Addition: Add 2.0-5.0 mol% of N,N,N-Triethylbenzenaminium chloride to the biphasic mixture[4].
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Reaction & Agitation: Vigorously stir the mixture. Causality: High shear mixing maximizes the interfacial surface area, allowing the TEPA + cations to rapidly exchange chloride for the nucleophile and transport it into the organic layer.
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Self-Validating Step: Stop stirring and allow the phases to separate. Extract an aliquot from the organic layer and analyze via GC-MS. The disappearance of the electrophilic substrate confirms successful phase transfer and reaction. The catalyst remains in the system and can be recycled.
Application B: Diffusion-Ordered NMR Spectroscopy (DOSY) Reference
In aqueous green chemistry, determining the molecular weight of unknown organometallic complexes in solution is critical. DOSY NMR correlates the diffusion coefficient ( D ) with the formula weight (FW).
Causality of Selection: To build a reliable D-FW calibration curve, internal references are required. Tetramethylammonium chloride is too light (74.0 g/mol ), and tetrahexylammonium chloride is insoluble in water. N,N,N-Triethylbenzenaminium chloride provides the perfect intermediate cation formula weight (192.2 g/mol ) and excellent water solubility, making it an indispensable 5[5].
Protocol 2: Self-Validating DOSY Calibration
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Preparation of Physically Separated Reference: Dissolve N,N,N-Triethylbenzenaminium chloride in D 2 O. To prevent unwanted electrostatic interactions with the target analyte, place the reference solution in a coaxial capillary insert rather than mixing it directly[5].
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Analyte Preparation: Dissolve the target analyte in D 2 O in the main NMR tube.
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Data Acquisition: Run the 1 H DOSY NMR sequence. The physical separation ensures that the diffusion of the reference is entirely independent of the analyte.
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Self-Validating Step: Plot the log of the diffusion coefficient ( logD ) against the log of the formula weight ( logFW ). The reference signals (distinct ethyl and phenyl proton shifts) must fall linearly on the calibration curve. If the analyte's predicted FW deviates significantly from expected values, it indicates solvation shell effects or aggregation[5].
Application C: Polymer Catalysis & Natural Product Chemistry
Beyond PTC and NMR, this compound is utilized as a basic transesterification catalyst in the synthesis of6[6]. Its organic nature prevents the heavy metal contamination that typically degrades the light transmittance of optical-grade polymers. Interestingly, it has also been identified as a naturally occurring constituent in the plant 7[7], linking it to antithrombotic biological activities.
Safety, Handling, & Environmental Impact
As a quaternary ammonium chloride, it is a crystalline powder that poses skin and eye irritation risks upon contact. Standard laboratory PPE (gloves, goggles, lab coat) is required (8[8]). Under thermal decomposition or combustion, it releases highly toxic 9[9], alongside nitrogen oxides and carbon oxides. It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.
References
Sources
- 1. Buy TRIETHYLPHENYLAMMONIUM HYDROXIDE | 7620-71-5 [smolecule.com]
- 2. Triethylphenylammonium Chloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. Phenyltriethylammonium chloride | 7430-15-1 [sigmaaldrich.com]
- 4. data.epo.org [data.epo.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JP2016188376A - Polycarbonate resin - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
